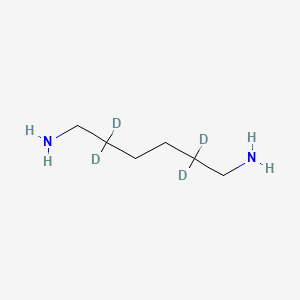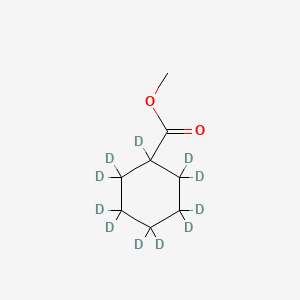
1,6-Diaminohexane-2,2,5,5-d4
Übersicht
Beschreibung
1,6-Diaminohexane-2,2,5,5-d4, also known as 1,6-Hexane-2,2,5,5-d4-diamine or Hexamethylene-2,2,5,5-d4-diamine, is a deuterated form of 1,6-diaminohexane. This compound is characterized by the presence of deuterium atoms at the 2 and 5 positions of the hexane chain. It is commonly used in scientific research due to its unique isotopic labeling properties, which make it valuable for studying reaction mechanisms and isotope effects .
Vorbereitungsmethoden
1,6-Diaminohexane-2,2,5,5-d4 can be synthesized through several methods. One common synthetic route involves the hydrogenation of adiponitrile in the presence of deuterium gas. This reaction typically requires a catalyst, such as cobalt or iron, and is conducted under high pressure and temperature conditions . Industrial production methods often involve the use of adipic acid as a starting material, which is then subjected to hydrogenation and subsequent deuterium exchange reactions to produce the deuterated compound .
Analyse Chemischer Reaktionen
1,6-Diaminohexane-2,2,5,5-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into primary amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino groups in this compound can undergo nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
1,6-Diaminohexane-2,2,5,5-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its deuterated form allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems. Its unique properties enable the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 1,6-Diaminohexane-2,2,5,5-d4 involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. Its deuterated form allows for the study of kinetic isotope effects, providing insights into reaction mechanisms and enzyme dynamics .
Vergleich Mit ähnlichen Verbindungen
1,6-Diaminohexane-2,2,5,5-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1,6-Diaminohexane: The non-deuterated form, commonly used in the production of nylon and other polymers.
1,6-Diaminohexane-1,1,6,6-d4: Another deuterated variant with deuterium atoms at different positions on the hexane chain.
1,6-Diaminohexane-d12: A fully deuterated form of 1,6-diaminohexane.
These similar compounds share many chemical properties but differ in their isotopic composition, which can significantly impact their behavior in chemical reactions and research applications.
Eigenschaften
IUPAC Name |
2,2,5,5-tetradeuteriohexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745695 | |
| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-51-8 | |
| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115797-51-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)




![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)




